

What are the chemical properties of Chitohexaose hexahydrochloride?

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Compound of Interest

Compound Name: Chitohexaose hexahydrochloride

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Chitohexaose Hexahydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitohexaose hexahydrochloride is a well-defined chitosan oligosaccharide (COS) composed of six β -(1 \rightarrow 4)-linked D-glucosamine units, complexed with six molecules of hydrogen chloride. As a low molecular weight derivative of chitosan, it exhibits enhanced solubility and distinct biological activities, making it a compound of significant interest in biomedical research and drug development. Notably, chitohexaose has demonstrated potent anti-inflammatory and immunomodulatory properties, primarily through its interaction with Toll-like Receptor 4 (TLR4). This technical guide provides a comprehensive overview of the known chemical properties of **chitohexaose hexahydrochloride**, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

Chitohexaose hexahydrochloride is typically supplied as an off-white to pale yellow powder or a flocculent lyophilisate.[1] It is characterized by a high degree of purity, often exceeding 96% as determined by High-Performance Liquid Chromatography (HPLC).[2]

Table 1: General Properties of Chitohexaose Hexahydrochloride

Property	Value	Reference
Synonyms	Chitohexaose 6HCl, Chitosan Hexamer	[2][3]
Molecular Formula	C36H68N6O25·6HCl	[2]
Molecular Weight	1203.72 g/mol	[2]
CAS Number	41708-95-6	[2][3][4]
Appearance	Off-white to pale yellow powder or flocculent lyophilisate	[1]
Purity	≥ 96% (by HPLC)	[2]
Storage Conditions	+2 to +8 °C or Room Temperature	[1][3][4]

Table 2: Solubility Profile of Chitohexaose Hexahydrochloride

Specific quantitative solubility data for **chitohexaose hexahydrochloride** in various solvents is not readily available in published literature. The following table provides a qualitative assessment based on its chemical nature and the properties of similar chitooligosaccharides.

Solvent	Solubility	Notes
Water	Soluble	As a hydrochloride salt of a polyamine, it is expected to be freely soluble in aqueous solutions.
Ethanol	Sparingly Soluble / Insoluble	Generally, chitooligosaccharides have limited solubility in alcohols.
Methanol	Sparingly Soluble / Insoluble	Similar to ethanol, solubility is expected to be low.
DMSO	Potentially Soluble	Some polar aprotic solvents like DMSO may dissolve chitooligosaccharides, but specific data is lacking.

Table 3: Stability Profile of Chitohexaose Hexahydrochloride

Specific degradation kinetics for **chitohexaose hexahydrochloride** are not well-documented. The stability of chitooligosaccharides is generally influenced by pH and temperature. The information below is based on general knowledge of chitooligosaccharide stability.

Condition	Stability	Notes
Acidic pH	Relatively Stable	Glycosidic bonds are susceptible to acid hydrolysis, but the compound is generally stable in mildly acidic conditions.
Neutral pH	Stable	Expected to be stable at neutral pH.
Alkaline pH	Less Stable	The free amino groups can participate in reactions, and stability may decrease at high pH.
Elevated Temperature	Prone to Degradation	Thermal degradation can occur, leading to depolymerization and other reactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods used for the analysis of N-acetyl-chito-oligosaccharides and can be optimized for **chitohexaose hexahydrochloride**.

- System: HPLC with a UV or Refractive Index (RI) detector.
- Column: Amino-based or amide-based carbohydrate analysis column (e.g., LiChrospher 100 NH₂, 5 µm, 4 x 250 mm).
- Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting point is an 80:20 (v/v) ratio of acetonitrile to water, with a linear gradient to 60:40 over 60 minutes.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30-40°C.
- Detection: UV absorbance at 205 nm (for acetylated oligosaccharides, may need adjustment for non-acetylated forms) or an RI detector.
- Sample Preparation: Dissolve the **chitohexaose hexahydrochloride** sample in the initial mobile phase or high-purity water to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject a standard solution of **chitohexaose hexahydrochloride** to determine its retention time. Inject the sample and monitor for the primary peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Forced Degradation Study for Stability Assessment

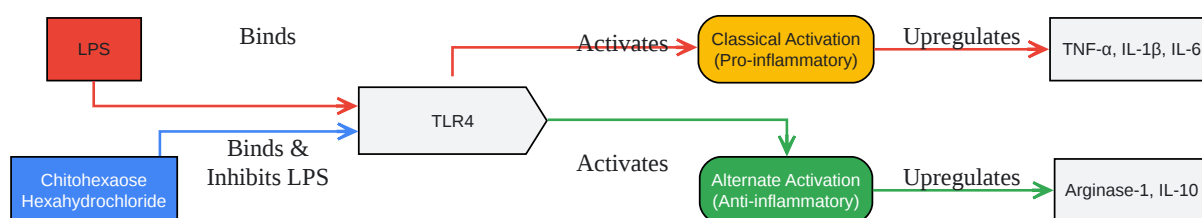
This protocol outlines a general workflow for a forced degradation study to understand the stability of **chitohexaose hexahydrochloride** under various stress conditions.

- Stock Solution Preparation: Create a stock solution of **chitohexaose hexahydrochloride** (e.g., 10 mg/mL) in high-purity water.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl and incubate at 60°C.
 - Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH and incubate at 60°C.
 - Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ and store at room temperature, protected from light.
 - Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C.
- Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the stressed samples by HPLC (as described above) to monitor the decrease in the parent peak and the appearance of degradation products.

Mandatory Visualization

Signaling Pathway of Chitohexaose Hexahydrochloride

Chitohexaose hexahydrochloride has been shown to exert its immunomodulatory effects by interacting with Toll-like Receptor 4 (TLR4). It competitively inhibits the binding of lipopolysaccharide (LPS) to TLR4, thereby blocking the classical inflammatory pathway. Concurrently, it activates an alternative, anti-inflammatory pathway.

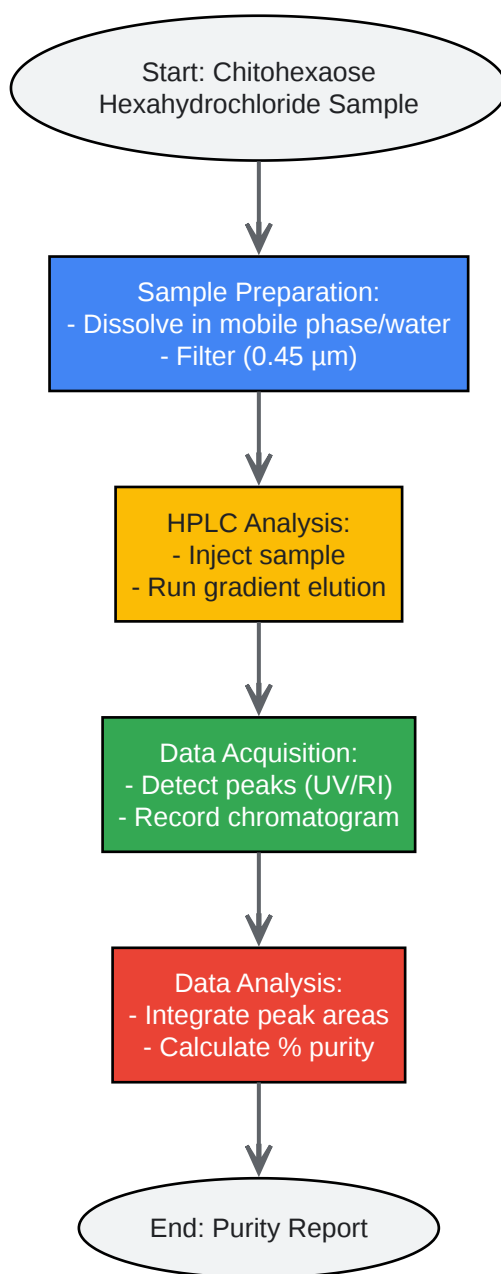


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Caption: **Chitohexaose hexahydrochloride** signaling via TLR4.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a **chitohexaose hexahydrochloride** sample using HPLC.



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